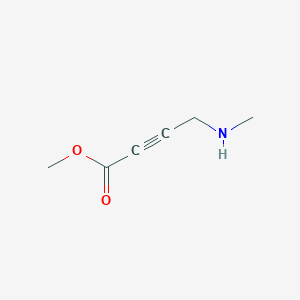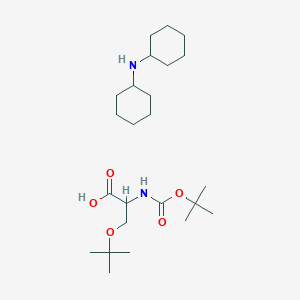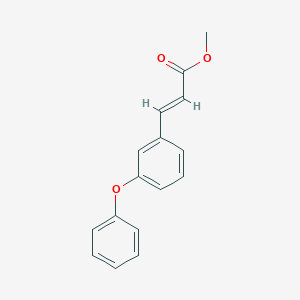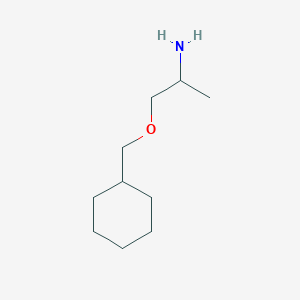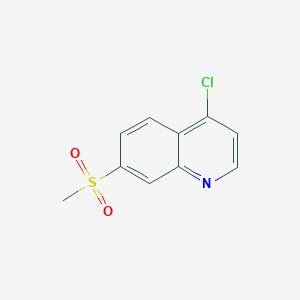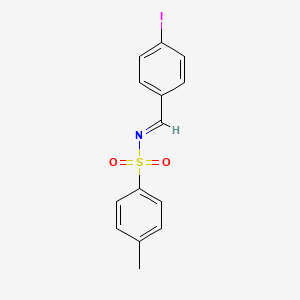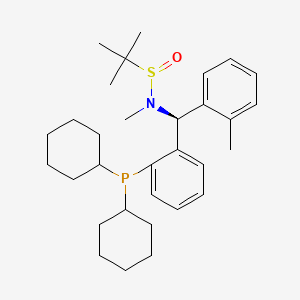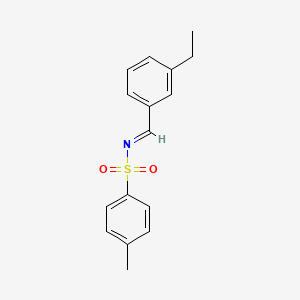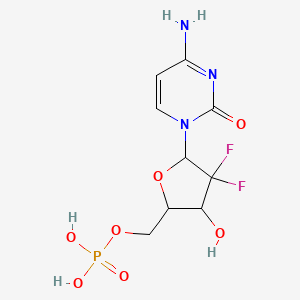![molecular formula C28H21N B15328854 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes a naphthalene ring, a biphenyl group, and an amine functional group. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where the biphenyl intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine is widely used in the development of organic semiconductors and conductive polymers. Its ability to transport holes efficiently makes it a valuable component in the fabrication of OLEDs and organic photovoltaic cells .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors and diagnostic tools due to its fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of advanced electronic devices, including flexible displays and high-efficiency lighting systems. Its stability and performance under various conditions make it a preferred choice for commercial applications .
Mechanism of Action
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine in electronic devices involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers of devices like OLEDs. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .
Molecular Targets and Pathways: In electronic applications, the molecular targets are the conductive layers within the devices. The pathways involve the injection and transport of holes from the anode to the emissive layer, where recombination with electrons results in light emission .
Comparison with Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD): Similar structure but with additional methyl groups on the biphenyl unit.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
Uniqueness: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine stands out due to its specific structural configuration, which provides a balance between stability and electronic properties. This makes it particularly effective in high-performance optoelectronic devices .
Properties
Molecular Formula |
C28H21N |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4-naphthalen-2-ylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C28H21N/c1-2-7-21(8-3-1)25-11-6-12-28(20-25)29-27-17-15-23(16-18-27)26-14-13-22-9-4-5-10-24(22)19-26/h1-20,29H |
InChI Key |
LLDPWVMTPIQKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
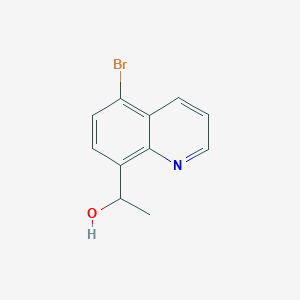
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
